molecular formula C20H22Cl2O10S2 B2990613 3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride) CAS No. 144909-39-7

3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)

Cat. No. B2990613
CAS RN: 144909-39-7
M. Wt: 557.41
InChI Key: KZMYFLPILKADNK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ether and sulfonyl chloride groups. These groups would likely confer polarity to the molecule and could potentially allow for hydrogen bonding or dipole-dipole interactions.


Chemical Reactions Analysis

As a sulfonyl chloride, this compound would likely undergo reactions typical of this functional group. This could include substitution reactions with nucleophiles, potentially leading to the formation of sulfonamides or sulfonic esters.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of sulfonyl chloride groups could make the compound reactive, while the ether linkages could confer some degree of polarity.

Mechanism of Action

Without specific context (such as the compound’s use in a particular chemical reaction or biological system), it’s difficult to comment on the mechanism of action of this compound.

Safety and Hazards

Sulfonyl chlorides are typically corrosive and can cause burns to skin and eyes. They can also be harmful if inhaled or swallowed .

properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,25-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O10S2/c21-33(23,24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(34(22,25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYFLPILKADNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)OCCOCCOC3=C(C=CC(=C3)S(=O)(=O)Cl)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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